molecular formula C17H16O5 B5703415 (2-Ethoxy-4-formylphenyl) 3-methoxybenzoate

(2-Ethoxy-4-formylphenyl) 3-methoxybenzoate

Cat. No.: B5703415
M. Wt: 300.30 g/mol
InChI Key: HLRMBPPUOOZPHX-UHFFFAOYSA-N
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Description

(2-Ethoxy-4-formylphenyl) 3-methoxybenzoate is a chemical compound with the molecular formula C17H16O4. It is used in various scientific research applications, particularly in the fields of chemistry and biology. The compound is known for its unique structural properties, which make it a valuable subject of study in synthetic chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxy-4-formylphenyl) 3-methoxybenzoate typically involves the esterification of 3-methoxybenzoic acid with 2-ethoxy-4-formylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxy-4-formylphenyl) 3-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Ethoxy-4-formylphenyl) 3-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Ethoxy-4-formylphenyl) 3-methoxybenzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The compound’s unique structure allows it to participate in various biochemical pathways, making it a valuable tool in mechanistic studies .

Comparison with Similar Compounds

Similar Compounds

  • (2-Ethoxy-4-formylphenyl) 3-methylbenzoate
  • (2-Ethoxy-4-formylphenyl) 4-methoxybenzoate
  • (2-Ethoxy-4-formylphenyl) 3-ethoxybenzoate

Uniqueness

(2-Ethoxy-4-formylphenyl) 3-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group, in particular, differentiates it from similar compounds and influences its interactions in chemical and biological systems .

Properties

IUPAC Name

(2-ethoxy-4-formylphenyl) 3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-3-21-16-9-12(11-18)7-8-15(16)22-17(19)13-5-4-6-14(10-13)20-2/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRMBPPUOOZPHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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